Cas no 2198956-11-3 (N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide)
![N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2198956-11-3x500.png)
N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[3-[4-Fluoro-3-(prop-2-enoylamino)anilino]-3-oxopropyl]-1H-indazole-3-carboxamide
- 2198956-11-3
- EN300-26600135
- Z1410276827
- N-(2-fluoro-5-{3-[(2H-indazol-3-yl)formamido]propanamido}phenyl)prop-2-enamide
- N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide
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- インチ: 1S/C20H18FN5O3/c1-2-17(27)24-16-11-12(7-8-14(16)21)23-18(28)9-10-22-20(29)19-13-5-3-4-6-15(13)25-26-19/h2-8,11H,1,9-10H2,(H,22,29)(H,23,28)(H,24,27)(H,25,26)
- InChIKey: QVORNEHCQJWTKY-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(C(NCCC(NC2=CC=C(F)C(NC(=O)C=C)=C2)=O)=O)N1
計算された属性
- 精确分子量: 395.13936762g/mol
- 同位素质量: 395.13936762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 631
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 1.420±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 682.2±55.0 °C(Predicted)
- 酸度系数(pKa): 12.14±0.70(Predicted)
N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600135-0.05g |
N-(2-fluoro-5-{3-[(2H-indazol-3-yl)formamido]propanamido}phenyl)prop-2-enamide |
2198956-11-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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2. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Caper tea
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamideに関する追加情報
Research Brief on N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide (CAS: 2198956-11-3)
Recent studies on the compound N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide (CAS: 2198956-11-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its promising biological activities, particularly in targeting specific signaling pathways involved in disease progression.
The compound's design incorporates an indazole core linked to a fluorinated phenyl ring via an amide bond, further functionalized with an acrylamide group. This structural configuration is believed to enhance its binding affinity and selectivity towards specific protein targets. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating key cellular processes, making it a candidate for further development in oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action, revealing its ability to inhibit the activity of certain kinases involved in tumor growth. The research utilized high-throughput screening and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins. Results indicated a significant reduction in cell proliferation in cancer cell lines, with minimal off-target effects.
Further preclinical evaluations have explored the pharmacokinetic properties of 2198956-11-3. These studies reported favorable absorption and distribution profiles, along with acceptable metabolic stability. However, challenges such as solubility and bioavailability remain areas of ongoing optimization. Researchers are currently investigating prodrug strategies and formulation enhancements to address these limitations.
In addition to its therapeutic potential, the compound has also been employed as a chemical probe in basic research. Its specificity for certain protein targets makes it a valuable tool for studying signal transduction pathways and validating new drug targets. Collaborative efforts between academic institutions and pharmaceutical companies are underway to expand its applications in both therapeutic and diagnostic contexts.
In conclusion, N-[3-[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-3-oxopropyl]-2H-indazole-3-carboxamide represents a promising candidate in the chemical biology and medicinal chemistry landscape. Continued research efforts are expected to further elucidate its therapeutic potential and address current challenges in drug development. Future studies will likely focus on clinical translation and combination therapies to maximize its efficacy and safety profile.
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